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Compound of Interest

Compound Name: (7R)-7-Propan-2-yloxepan-2-one

Cat. No.: B067224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone with potential applications in organic

synthesis and medicinal chemistry. A thorough understanding of its spectroscopic

characteristics is fundamental for its identification, purity assessment, and structural elucidation

in various research and development settings. This technical guide provides a summary of the

expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data Summary
Due to the specific stereochemistry and substitution pattern of (7R)-7-Propan-2-yloxepan-2-
one, its spectroscopic data is highly characteristic. The following tables summarize the

predicted and experimentally observed spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.80 - 4.70 m 1H H-7

~3.70 - 3.60 m 1H CH (isopropyl)

~2.60 - 2.40 m 2H H-6

~1.90 - 1.60 m 6H H-3, H-4, H-5

~1.20 d 6H CH₃ (isopropyl)

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

~175.0 C-2 (C=O)

~80.0 C-7

~70.0 CH (isopropyl)

~35.0 - 20.0 C-3, C-4, C-5, C-6

~23.0 CH₃ (isopropyl)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2970 - 2850 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (lactone)

~1250 - 1050 Strong C-O stretch (ether and ester)

Mass Spectrometry (MS)
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m/z Interpretation

[M+H]⁺ Molecular ion peak

[M+Na]⁺ Sodium adduct

Fragments Corresponding to loss of isopropoxy group, etc.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial. The following are generalized

experimental protocols for the characterization of (7R)-7-Propan-2-yloxepan-2-one.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024

or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
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referencing to the solvent peak.

IR Spectroscopy

Sample Preparation:

Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

Thin Film (solid): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate,

and allow the solvent to evaporate.

KBr Pellet (solid): Grind a small amount of the solid with dry KBr powder and press into a

thin pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Acquisition:

Record a background spectrum of the empty sample holder or pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique

suitable for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or Orbitrap, depending on the required mass accuracy and resolution.
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Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

mass spectrum over a relevant m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (7R)-7-Propan-2-yloxepan-2-one.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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[https://www.benchchem.com/product/b067224#7r-7-propan-2-yloxepan-2-one-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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